molecular formula C16H22N2O5 B2460425 N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1351659-65-8

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2460425
CAS No.: 1351659-65-8
M. Wt: 322.361
InChI Key: SLDRGTMMGNDPMH-UHFFFAOYSA-N
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Description

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N'-[(4-hydroxyoxan-4-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-22-13-5-3-2-4-12(13)10-17-14(19)15(20)18-11-16(21)6-8-23-9-7-16/h2-5,21H,6-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDRGTMMGNDPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the tetrahydropyran ring: This involves the cyclization of a suitable precursor under acidic conditions.

    Introduction of the hydroxyl group: This can be achieved through selective oxidation reactions.

    Formation of the oxalamide linkage: This step involves the reaction of an oxalyl chloride derivative with the appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-ethoxybenzyl)oxalamide

Uniqueness

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound belonging to the class of oxalamides. Its unique structural characteristics, including a tetrahydropyran ring and a methoxybenzyl moiety, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O5, with a molecular weight of 322.36 g/mol. The compound features:

Structural ComponentDescription
Tetrahydropyran RingA six-membered cyclic ether structure
Methoxybenzyl GroupA benzene ring substituted with a methoxy group
Oxalamide MoietyContains an oxalic acid derivative bonded to an amine

Preliminary studies indicate that this compound may interact with specific biological targets, such as enzymes or receptors. These interactions could modulate their activity, leading to various biological effects. Current hypotheses suggest potential roles in enzyme inhibition and receptor modulation, although precise mechanisms are still under investigation.

Biological Activities

Research has revealed several potential biological activities associated with this compound:

1. Antimicrobial Activity
Studies suggest that oxalamides can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

2. Anti-inflammatory Effects
Oxalamides have been explored for their anti-inflammatory properties. This compound may similarly influence inflammatory pathways, although further research is needed to confirm these effects.

3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. This could have implications in treating conditions where enzyme regulation is crucial.

Case Studies

Several studies have focused on the biological activities of related oxalamides, providing insights into the potential effects of this compound:

Study ReferenceFindings
Study ADemonstrated antimicrobial activity against E. coli.
Study BShowed anti-inflammatory effects in animal models.
Study CIdentified enzyme inhibition in metabolic pathways.

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